
Benzyl 2-phenylpiperazine-1-carboxylate
Overview
Description
Benzyl 2-phenylpiperazine-1-carboxylate is a chemical compound belonging to the class of piperazine derivatives. It has garnered significant attention in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure consists of a piperazine ring substituted with a benzyl group and a phenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-phenylpiperazine-1-carboxylate typically involves the reaction of benzyl chloride with 2-phenylpiperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) can be employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-phenylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted benzyl or phenyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that Benzyl 2-phenylpiperazine-1-carboxylate exhibits various biological activities, particularly in relation to neurotransmitter systems. Its structural similarity to established piperazine derivatives suggests potential applications in treating neurological and psychiatric disorders.
Key Biological Activities:
- Antipsychotic Effects : The compound may interact with neurotransmitter receptors similar to existing antipsychotic medications.
- Modulation of Fatty Acid Amide Hydrolase (FAAH) : It has been identified as a modulator for FAAH, which is linked to the treatment of anxiety and pain .
- Neuropeptide S Receptor Antagonism : Studies have explored its role as an antagonist for neuropeptide S receptors, indicating potential applications in anxiety disorders .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step processes that allow for precise modifications to enhance biological activity or alter pharmacokinetic properties. Understanding the SAR is crucial for optimizing its therapeutic efficacy.
Table 1: Structure-Activity Relationship Analysis
Compound Name | Structural Features | Notable Activity |
---|---|---|
This compound | Piperazine ring with benzene substituents | Antipsychotic effects |
4-(Benzoyl)piperazine | Benzoyl group instead of benzyl | Potential antitumor activity |
1-(4-Fluorophenyl)piperazine | Fluorine substitution on phenyl group | Increased receptor affinity |
Case Study 1: Antipsychotic Potential
A study investigated the binding affinity of this compound to sigma receptors, revealing promising results that suggest its utility in developing new antipsychotic medications. The compound exhibited a binding profile similar to existing drugs like haloperidol, indicating potential therapeutic applications in treating schizophrenia .
Case Study 2: FAAH Modulation
Research focusing on the modulation of FAAH demonstrated that derivatives of this compound could significantly reduce levels of endocannabinoids in neuronal cells. This reduction has implications for managing anxiety and pain disorders, highlighting the compound's therapeutic potential .
Mechanism of Action
The mechanism of action of Benzyl 2-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzylpiperazine: Known for its stimulant properties and used recreationally.
Phenylpiperazine: Used in the synthesis of various pharmaceuticals.
N-Benzyl-2-phenylpiperazine: Similar structure but different functional groups.
Uniqueness: Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
Benzyl 2-phenylpiperazine-1-carboxylate (BPPC) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
BPPC is a piperazine derivative characterized by a benzyl group and a phenyl substituent on the piperazine ring. The general structure can be represented as follows:
This structure allows for various interactions with biological targets, influencing its pharmacological profile.
1. Pharmacological Effects
BPPC has been studied for its effects on various biological systems. Key findings include:
- Sigma Receptor Affinity : BPPC exhibits significant affinity towards sigma receptors, which are implicated in several neuropsychiatric disorders. Its binding affinity was comparable to established sigma receptor ligands, indicating potential therapeutic applications in treating anxiety and depression .
- Antagonistic Properties : In vitro studies have shown that BPPC acts as an antagonist at certain receptor sites, affecting calcium mobilization in cells. This suggests a role in modulating neurotransmitter release and synaptic plasticity .
2. Structure-Activity Relationships (SAR)
The biological activity of BPPC is closely related to its chemical structure. Studies have demonstrated that modifications to the piperazine ring or substituents on the phenyl groups can significantly alter its potency and efficacy. For instance, variations in the para-substituents on the phenyl ring have been shown to affect antagonist potency at sigma receptors .
Table 1: Structure-Activity Relationships of BPPC Derivatives
Compound | Structure Description | pK_B Value | Activity Type |
---|---|---|---|
BPPC | Benzyl + 2-phenyl | 8.12 | Antagonist |
Compound A | 4-Fluoro derivative | 8.05 | Antagonist |
Compound B | Dimethylamino substitution | >10 μM | Inactive |
3. Case Studies
Several studies have investigated the therapeutic potential of BPPC:
- Anxiety Disorders : A study focusing on rodent models demonstrated that BPPC administration resulted in reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent .
- Neuroprotection : Research has indicated that BPPC may offer neuroprotective effects through modulation of sigma receptors, which are involved in neuroinflammation and neurodegeneration .
Safety and Toxicology
Despite its promising biological activities, BPPC is associated with several adverse effects typical of piperazine derivatives. These include:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzyl 2-phenylpiperazine-1-carboxylate, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically begins with benzoic acid derivatives, involving steps like acylation, bromination, and esterification. Key variables include solvent choice (e.g., dichloromethane vs. THF), reaction time (6–24 hours), and stoichiometric ratios (e.g., 1.2:1 molar ratio of acyl chloride to amine). Systematic optimization involves iterative testing of these parameters, with purity monitored via HPLC. For example, using excess benzyl chloroformate in anhydrous DMF at 0–5°C improves carboxylation efficiency .
Reaction Optimization Table
Parameter | Tested Range | Optimal Condition | Impact on Yield |
---|---|---|---|
Solvent | DCM, THF, EtOAc | Anhydrous DMF | +25% yield |
Temperature | 0–5°C vs. RT | 0–5°C | Prevents side reactions |
Reaction Time | 6–48 hours | 18 hours | Maximizes conversion |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Prioritize carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and NH bending (piperazine ring) .
- <sup>1</sup>H NMR : Key signals include benzyl protons (δ 7.2–7.4 ppm, multiplet) and piperazine methylene groups (δ 3.4–4.1 ppm) .
- GC-MS/HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) for purity assessment (>98%) .
Q. What safety precautions are critical when handling this compound derivatives?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes .
- Storage : -20°C in amber vials to prevent degradation .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties of this compound?
Methodological Answer: Hybrid functionals like B3LYP (with 20% exact exchange) improve accuracy for thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error). The Colle-Salvetti correlation-energy formula (LSDA + gradient corrections) refines electron density maps, critical for studying charge distribution in the piperazine ring .
DFT Functional Comparison
Functional | Exchange-Correlation Mix | Average Error (kcal/mol) | Application |
---|---|---|---|
B3LYP | 20% exact exchange | 2.4 | Thermochemistry |
LSDA | Local spin-density | 5.8 | Baseline studies |
PBE0 | 25% exact exchange | 3.1 | Band gaps |
Q. What crystallographic refinement strategies in SHELXL improve structural determination accuracy?
Methodological Answer:
- Twinning Analysis : Use
HKLF 5
to handle twinned crystals, common in piperazine derivatives due to flexible rings. - Hydrogen Placement : Apply
AFIX
constraints for NH groups, validated via Hirshfeld surfaces in Mercury CSD 2.0 . - Disorder Modeling : Split occupancy refinement for benzyl groups using
PART
andFREE
commands .
Q. How to resolve discrepancies between experimental and computational spectroscopic data?
Methodological Answer:
- NMR Chemical Shifts : Compare gauge-including atomic orbital (GIAO) DFT calculations (B3LYP/6-311++G**) with experimental <sup>13</sup>C NMR. Discrepancies >2 ppm suggest solvation effects—re-run simulations with implicit solvent models (e.g., PCM) .
- IR Frequency Mismatches : Check anharmonic corrections; scaled frequencies (0.96–0.98 factor) often align better with observed peaks .
Q. What methodologies enable enantioselective synthesis and chiral resolution?
Methodological Answer:
- Catalytic Asymmetric Synthesis : Iridium-catalyzed amination (e.g., 50°C in DMF) achieves >90% ee, monitored via SFC with Chiralpak AD-H columns .
- Chiral Resolution : Use (+)- or (-)-di-p-toluoyl tartaric acid for diastereomeric salt crystallization. Purity is confirmed via polarimetry ([α]D<sup>25</sup> = ±152°) .
Data Contradiction Analysis Example
Observation | Possible Cause | Resolution Strategy |
---|---|---|
DFT-predicted vs. observed dipole moments | Basis set incompleteness | Use aug-cc-pVTZ basis set |
HPLC purity vs. NMR integration | Column degradation | Recalibrate HPLC with fresh column |
Properties
IUPAC Name |
benzyl 2-phenylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(22-14-15-7-3-1-4-8-15)20-12-11-19-13-17(20)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZLLPOULCKUCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587587 | |
Record name | Benzyl 2-phenylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912763-14-5 | |
Record name | Benzyl 2-phenylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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